rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans
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Overview
Description
rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a phenyl group attached to the pyrrolidine ring, which is further substituted with a methanol group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans typically involves the following steps:
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Formation of the Pyrrolidine Ring: : The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through a variety of methods, including the reaction of amines with dihaloalkanes or the reductive amination of carbonyl compounds with amines.
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Introduction of the Phenyl Group: : The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
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Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans can undergo oxidation to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
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Reduction: : The compound can be reduced to form various derivatives, depending on the functional groups present. For example, the reduction of the phenyl group can lead to the formation of cyclohexyl derivatives.
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Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its chiral nature makes it valuable for the production of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group and the hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-5-phenylpyrrolidin-2-ylmethanol: The free base form without the hydrochloride salt.
(2S,5S)-5-phenylpyrrolidin-2-ylmethanol hydrochloride: The enantiomeric form with different stereochemistry.
(2R,5R)-5-phenylpyrrolidin-2-one: A ketone derivative with a similar core structure.
Uniqueness
rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxyl group. This combination of features makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
2624109-22-2 |
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Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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